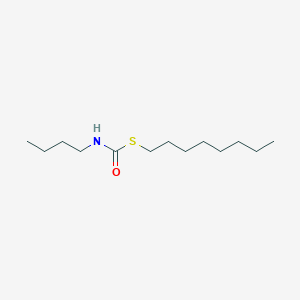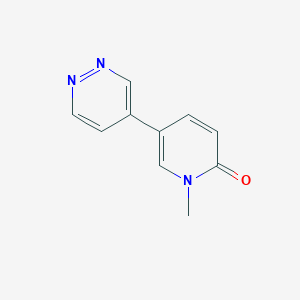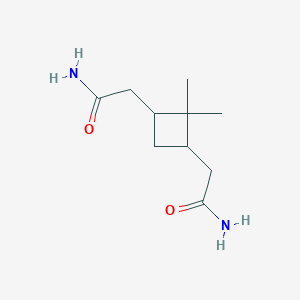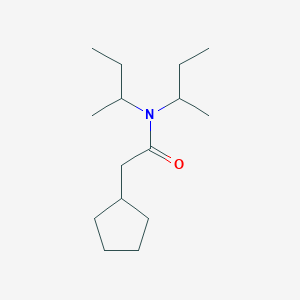
gold;2-phenylethynyl-tri(propan-2-yl)phosphanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium is a compound that belongs to the class of tertiary phosphines. These compounds are known for their versatility in various chemical reactions and applications, particularly in catalysis and organometallic chemistry. The presence of gold in the compound adds unique properties, making it valuable in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of gold;2-phenylethynyl-tri(propan-2-yl)phosphanium typically involves the reaction of a gold precursor with 2-phenylethynyl-tri(propan-2-yl)phosphine. One common method is the reaction of gold chloride (AuCl) with 2-phenylethynyl-tri(propan-2-yl)phosphine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into different phosphine derivatives.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphines, depending on the reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in gold-catalyzed reactions.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Research is ongoing to explore its potential in drug development and therapeutic applications.
Industry: It is employed in the synthesis of advanced materials and in various industrial processes.
Wirkmechanismus
The mechanism of action of gold;2-phenylethynyl-tri(propan-2-yl)phosphanium involves its interaction with molecular targets through its phosphine and gold components. The phosphine group acts as a ligand, coordinating with metal centers in catalytic processes. The gold atom can facilitate electron transfer and stabilize reaction intermediates, enhancing the efficiency of catalytic reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-phenylethynyl-tri(propan-2-yl)silane
- Isopropyltriphenylphosphonium iodide
- Ethynyl-tri(propan-2-yl)phosphanium,gold
Uniqueness
Gold;2-phenylethynyl-tri(propan-2-yl)phosphanium is unique due to the presence of gold, which imparts distinct catalytic properties and enhances its reactivity compared to similar compounds. The combination of the phenylethynyl group and the tri(propan-2-yl)phosphine moiety further contributes to its versatility and effectiveness in various applications .
Eigenschaften
CAS-Nummer |
89989-63-9 |
|---|---|
Molekularformel |
C17H26AuP+ |
Molekulargewicht |
458.3 g/mol |
IUPAC-Name |
gold;2-phenylethynyl-tri(propan-2-yl)phosphanium |
InChI |
InChI=1S/C17H26P.Au/c1-14(2)18(15(3)4,16(5)6)13-12-17-10-8-7-9-11-17;/h7-11,14-16H,1-6H3;/q+1; |
InChI-Schlüssel |
GWROTHNWJMZHBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[P+](C#CC1=CC=CC=C1)(C(C)C)C(C)C.[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)


![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)

![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)



![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)
![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)

